molecular formula C18H16N2O4 B5562835 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B5562835
M. Wt: 324.3 g/mol
InChI Key: PEWMCAQUFCSVLW-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindole core linked via a propanamide chain to a 2-methoxyphenyl group. The 2-methoxy substituent on the phenyl ring introduces steric and electronic effects distinct from para-substituted analogs .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-9-5-4-8-14(15)19-16(21)10-11-20-17(22)12-6-2-3-7-13(12)18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMCAQUFCSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the methoxyphenyl group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with nucleophilic sites in proteins, potentially inhibiting their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: 2-Methoxy vs. 4-Methoxy Substitution

  • N-(4-Methoxyphenyl) Analog (): Molecular Formula: C₁₈H₁₆N₂O₄ (identical to the target compound). Para-substitution often improves metabolic stability due to reduced steric clashes with metabolizing enzymes .

Nitrate Ester Derivatives (C1–C6)**

  • Examples: (1,3-dioxoisoindol-2-yl)methyl nitrate (C1), benzyl nitrate derivatives (C3, C5) (). Pharmacological Profile: These compounds exhibit lower genotoxicity (average MNRET frequency <6/1,000 cells) compared to hydroxyurea (MNRET up to 33.7/1,000 cells) in sickle cell disease models. The nitrate groups act as nitric oxide donors, enhancing vasodilation and anti-sickling effects. Contrast with Target Compound: The absence of a nitrate ester in the target compound suggests a different mechanism, possibly focusing on direct hemoglobin modulation or anti-inflammatory effects .

Heterocyclic Substitutions: Thiazol-2-yl Group

  • N-(1,3-Thiazol-2-yl) Analog (): Molecular Formula: C₁₄H₁₁N₃O₃S (average mass: 301.32 g/mol). The smaller molecular size may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies compared to the bulkier methoxyphenyl analog .

Methyl-Substituted Phenyl Analogs

  • N-(3-Methylphenyl) Derivative (): Molecular Formula: C₁₈H₁₆N₂O₃ (average mass: 308.33 g/mol). The target compound’s methoxy group (logP ~2.5) offers a balance between hydrophobicity and hydrogen-bonding capacity .
  • N-(4-Methylphenyl)-3-phenylpropanamide (): Molecular Formula: C₂₄H₂₀N₂O₃ (average mass: 384.43 g/mol).

Pharmacological and Toxicological Profiles

  • Genotoxicity: Analogs with nitrate esters (C1–C6) show superior safety profiles (). The target compound’s lack of a nitrate group may necessitate separate genotoxicity testing.
  • Anticonvulsant Activity : Thiourea and thiazolidine derivatives () demonstrate the isoindole core’s versatility. The target compound’s amide linkage likely improves metabolic stability over these derivatives, which exhibit neurotoxicity at higher doses .

Molecular Properties and Drug-Likeness

Compound Molecular Formula Average Mass (g/mol) logP* Key Substituent
Target Compound C₁₈H₁₆N₂O₄ 324.34 ~2.5 2-Methoxyphenyl
N-(4-Methoxyphenyl) Analog C₁₈H₁₆N₂O₄ 324.34 ~2.3 4-Methoxyphenyl
N-(Thiazol-2-yl) Analog C₁₄H₁₁N₃O₃S 301.32 ~1.8 Thiazole
C1 (Nitrate Ester) C₁₀H₇N₃O₆ 289.18 ~0.5 Methyl nitrate

*Estimated using ChemAxon or similar tools.

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